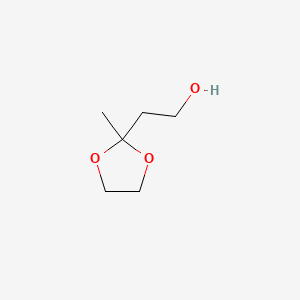

2-Methyl-1,3-dioxolane-2-ethanol

Description

Historical Context of Dioxolane Chemistry in Research

Researchers began to systematically explore the acid-catalyzed reactions between carbonyl compounds and ethylene (B1197577) glycol to form the dioxolane ring, leading to a deeper mechanistic understanding. The parent 1,3-dioxolane (B20135) can be synthesized through the condensation of ethylene glycol with formaldehyde (B43269). chemicalbook.com This foundational chemistry paved the way for the use of the dioxolane moiety as a reliable protecting group, a strategy that prevents unwanted reactions of carbonyls while other parts of a molecule are being modified. wikipedia.orgnih.gov

Significance of 2-Methyl-1,3-dioxolane-2-ethanol in Contemporary Organic Synthesis

This compound is a bifunctional molecule that holds considerable importance as a synthetic intermediate. Its structure, featuring both a protected ketone (as the methyl-substituted dioxolane) and a primary alcohol, allows for a wide range of chemical transformations.

The compound is typically synthesized through the acid-catalyzed ketalization of 4-hydroxy-2-butanone (B42824) with ethylene glycol. Efficient protocols have been developed to achieve high yields; for instance, using a weak acid catalyst like d-tartaric acid in ethyl acetate (B1210297) can result in a 90% isolated yield. tandfonline.comtandfonline.com An alternative high-yield synthesis involves the reduction of ethyl 3,3-ethylenedioxybutanoate with lithium aluminium hydride, which produces the target alcohol in 97% yield.

Table 1: Synthesis Methods for this compound

| Starting Materials | Reagents/Catalysts | Solvent | Yield | Reference |

|---|---|---|---|---|

| 4-Hydroxy-2-butanone, Ethylene Glycol | d-Tartaric Acid, MgSO₄ | Ethyl Acetate | 90% | tandfonline.comtandfonline.com |

| Ethyl 3,3-ethylenedioxybutanoate | Lithium Aluminium Hydride | Diethyl Ether | 97% |

A primary application of this compound is as a methyl vinyl ketone equivalent, which is particularly valuable in ring-forming reactions like the Robinson annulation. tandfonline.comresearchgate.net The hydroxyl group can be readily converted to a leaving group, such as bromide, to produce 2-(2-bromoethyl)-2-methyl-1,3-dioxolane. tandfonline.comtandfonline.com This brominated derivative is a key intermediate used in alkylation reactions and has been employed in the synthesis of insect sex pheromones, such as that of the western pine beetle (Dendroctonus brevicomis) and the Mexican fruit fly (Anastrepha ludens). tandfonline.com Furthermore, the alcohol functionality can be oxidized to a ketone, providing another pathway for its use in cross-coupling or esterification reactions.

Challenges and Opportunities in the Study of Complex Dioxolane Derivatives

The synthesis and application of dioxolanes, while well-established, are not without challenges. The direct synthesis of sterically hindered dioxolanes can be slow, requiring long reaction times. nih.gov In the case of this compound, a notable challenge arises during workup: its high water and ethyl acetate solubility makes separation from unreacted ethylene glycol non-trivial. tandfonline.com Moreover, the inherent sensitivity of the ketal functional group to acid-catalyzed hydrolysis can be a limiting factor, potentially leading to decomposition or unwanted side reactions under certain conditions. rsc.org

Despite these hurdles, the field of dioxolane chemistry is rich with opportunities for innovation. Researchers are actively exploring complex dioxolane derivatives for a variety of advanced applications.

Table 2: Emerging Opportunities for Dioxolane Derivatives

| Area of Opportunity | Specific Application | Key Findings | Reference |

|---|---|---|---|

| Medicinal Chemistry | Multidrug Resistance (MDR) Modulators | Novel diphenyl-1,3-dioxolane derivatives can reverse MDR in cancer cells, with some showing better effects than established modulators. | nih.gov |

| Antiviral Agents | 2,4-disubstituted-1,3-dioxolanes have been developed as potent anti-HIV agents. | google.com | |

| Antifungal Agents | New chiral 1,3-dioxolanes have demonstrated excellent activity against fungal strains like Candida albicans. | nih.gov | |

| Materials Science | "Green" Solvents | Dioxolanes derived from lactic acid and formaldehyde are being investigated as biodegradable, bio-based polar aprotic solvents. | rsc.org |

| Battery Technology | In situ polymerization of 1,3-dioxolane is used to create stable interfaces in long-life lithium metal batteries. | rsc.orgrsc.org |

| Asymmetric Synthesis | Chiral Building Blocks | Highly enantiopure chiral 1,3-dioxolanes can be synthesized, serving as valuable building blocks for complex molecules. | nih.gov |

These emerging areas highlight the versatility of the dioxolane scaffold beyond its traditional role as a simple protecting group. The development of new catalytic systems and synthetic methodologies continues to expand the potential of these compounds in fields ranging from drug discovery to sustainable chemistry and advanced materials. rsc.org

Laboratory-Scale Synthesis Routes

Nucleophilic Ring-Opening of 2-Methyl-1,3-dioxolane (B1212220) Derivatives

The 1,3-dioxolane ring, a cyclic ketal, is generally stable to bases and nucleophiles but can be opened under acidic conditions. organic-chemistry.org The presence of two substituents on the C2 carbon, as in this compound, influences the reactivity and mechanism of these ring-opening reactions.

The ring-opening of epoxides with amines is a well-established method for producing β-amino alcohols, and this reactivity can be catalyzed by tertiary amines in water. rsc.org While not a direct analog, the principles of acid catalysis are crucial for the cleavage of the C-O bond in dioxolanes. In an acidic medium, one of the dioxolane oxygen atoms is protonated, making the adjacent carbon atoms susceptible to nucleophilic attack. khanacademy.org

When this compound is treated with an amine (R-NH₂) under acidic conditions, the amine acts as a nucleophile. The reaction initiates with the protonation of a dioxolane oxygen, followed by the attack of the amine on one of the electrophilic carbons (C4 or C5) of the ring. This results in the cleavage of a C-O bond and the formation of a β-amino ether alcohol derivative after deprotonation. The specific product formed would depend on which carbon of the original ethylene glycol unit is attacked.

Lewis acids are effective catalysts for the ring-opening of cyclic ethers and acetals. mdpi.com They function by coordinating to one of the oxygen atoms of the dioxolane ring, which polarizes the C-O bond and increases the electrophilicity of the carbon atoms. This facilitates the attack by a nucleophile. youtube.com Various Lewis acids, such as boron trichloride (B1173362) (BCl₃), cobalt(II) chloride (CoCl₂), and molybdenum pentachloride (MoCl₅), have been used to cleave ether linkages. mdpi.com

In the context of this compound, a Lewis acid would coordinate to a ring oxygen, activating the molecule for reaction. The subsequent addition of a nucleophile would lead to the cleavage of the ring. The choice of Lewis acid can influence the reaction conditions and selectivity. For instance, some Lewis acid/base adducts have been shown to cleave the C-O bond of tetrahydrofuran (B95107) (THF) under mild conditions. mdpi.com

Table 1: Examples of Lewis Acids in Ring-Opening Reactions

| Lewis Acid | Typical Substrate | Reference |

|---|---|---|

| Boron Trichloride (BCl₃) | Ethers | mdpi.com |

| Cobalt(II) Chloride (CoCl₂) | Ethers | mdpi.com |

| Molybdenum Pentachloride (MoCl₅) | Tetrahydrofuran (THF) | mdpi.com |

This table is illustrative of Lewis acids used in related ring-opening reactions.

Regioselectivity in the ring-opening of substituted dioxolanes depends on several factors, including the nature of the substrate, the attacking nucleophile, and the reaction conditions (acid-catalyzed vs. base-catalyzed). youtube.comyoutube.com In the acid-catalyzed ring-opening of an unsymmetrical epoxide, the nucleophile typically attacks the more substituted carbon atom, as the transition state has some carbocationic character. khanacademy.org

For a 1,3-dioxolane like this compound, the two oxygen atoms of the ring are part of an ethylene glycol unit. The attack of a nucleophile under acidic conditions would occur at one of the two CH₂ groups of this unit. Steric hindrance and electronic effects of the substituents on the ring can influence which carbon is preferentially attacked. youtube.com Stereoselectivity refers to the preferential formation of one stereoisomer over another. youtube.com In ring-opening reactions, if a new stereocenter is formed, the reaction can be either stereoselective (favoring one stereoisomer) or stereospecific (where the stereochemistry of the product is determined by the stereochemistry of the reactant). khanacademy.org The mechanism, often proceeding with Sₙ2-like character, typically results in an inversion of configuration at the attacked carbon center.

Reductive Amination of Ketone Precursors

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds. wikipedia.org The process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. libretexts.org

The compound 2-(2-Methyl-1,3-dioxolan-2-yl)acetone is a ketone precursor that contains a protected ketone functional group (the dioxolane) and a free ketone group. This substrate can undergo reductive amination at the external ketone position.

The reaction involves treating 2-(2-Methyl-1,3-dioxolan-2-yl)acetone with an amine (e.g., ammonia, a primary amine, or a secondary amine) and a reducing agent. organic-chemistry.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃], which are mild enough to not reduce the starting ketone but will reduce the intermediate iminium ion. libretexts.orgorganic-chemistry.org The dioxolane protecting group is generally stable to these conditions.

The product of this reaction would be an amine where the carbonyl group of the acetone (B3395972) moiety has been replaced by an amino group, for example, N-alkyl-2-(2-methyl-1,3-dioxolan-2-yl)propan-2-amine.

Table 2: Common Reagents for Reductive Amination

| Amine Source | Reducing Agent | Solvent | Reference |

|---|---|---|---|

| Ammonia | Catalytic Hydrogenation (Pt, Pd, Ni) | - | wikipedia.org |

| Primary/Secondary Amines | Sodium Cyanoborohydride (NaBH₃CN) | Methanol (B129727) | libretexts.org |

| Primary/Secondary Amines | Sodium Triacetoxyborohydride [NaBH(OAc)₃] | Dichloroethane (DCE) | organic-chemistry.org |

| Ammonium (B1175870) Formate | Cp*Ir complexes | - | organic-chemistry.org |

This table provides examples of reagent systems commonly employed in reductive amination reactions.

Synthetic Routes and Reaction Mechanisms for this compound

The synthesis of this compound, a significant heterocyclic compound, is achievable through various chemical pathways. These methodologies range from classical acid-catalyzed reactions to modern photocatalytic approaches, each offering distinct advantages in terms of yield, reaction conditions, and environmental impact. This article explores specific synthetic strategies, focusing on the underlying reaction pathways and optimization parameters.

2 Role of Reducing Agents in Selective Amine Formation

While direct synthesis of amines from this compound is not extensively documented, the conversion of related β-hydroxy ketones and their derivatives to amines is a well-established field where reducing agents play a pivotal role. The selective formation of amines often involves a two-step conceptual process: conversion of the hydroxyl group to a better leaving group or oxidation to a ketone, followed by reductive amination.

In processes involving β-hydroxy ketones, which are precursors to the title compound, reductive amination is a key strategy. This reaction typically involves the formation of an imine or enamine intermediate from the ketone and an amine, which is then reduced in situ. The choice of reducing agent is critical for chemoselectivity, especially when other reducible functional groups are present.

Common reducing agents and their roles include:

Sodium Borohydride (NaBH₄) : A mild reductant, often used for its selectivity. It can reduce the imine intermediate without affecting other sensitive groups like esters or, notably, the ketal protecting group. organic-chemistry.orgjsynthchem.com In some cases, its reactivity is enhanced with additives like boric acid or p-toluenesulfonic acid. organic-chemistry.org

Sodium Triacetoxyborohydride (NaBH(OAc)₃) : This agent is particularly effective for the reductive amination of ketones and is known for its mildness and high selectivity. organic-chemistry.org It tolerates acid-sensitive functional groups such as ketals, making it theoretically suitable for pathways involving derivatives of this compound. organic-chemistry.org

Lithium Aluminum Hydride (LiAlH₄) : A much stronger and less selective reducing agent. jsynthchem.com While it can effectively reduce amides and nitriles to amines, its high reactivity makes it unsuitable for selective aminations in the presence of sensitive functional groups like ketals, which it would likely reduce. jsynthchem.comlibretexts.org It is, however, used to reduce ester precursors to obtain this compound itself.

Catalytic Hydrogenation : Using H₂ over a metal catalyst (e.g., Nickel) is a common industrial method for reductive amination. libretexts.org The selectivity can be controlled by the choice of catalyst, pressure, and temperature, but may also affect other reducible groups in the molecule.

For the direct conversion of this compound, a plausible synthetic route would first involve the conversion of the primary alcohol to an alkyl azide, which can then be reduced to a primary amine using a reagent like LiAlH₄. libretexts.org This multi-step approach avoids the issue of overalkylation.

3 Synthesis from 4-Hydroxy-2-butanone and Ethylene Glycol

A highly efficient and straightforward method for preparing this compound is the direct acid-catalyzed ketalization of 4-hydroxy-2-butanone with ethylene glycol. researchgate.net This reaction involves the protection of the ketone carbonyl group as a cyclic ketal. The reaction is an equilibrium process where water is formed as a byproduct; its removal is crucial to drive the reaction towards the product. This method is noted for its high yield, reported to be around 90%, and operational simplicity. researchgate.net

The general reaction is as follows: 4-Hydroxy-2-butanone + Ethylene Glycol ⇌ this compound + Water

1 Optimization of Catalyst Systems for High Yields

The efficiency of the ketalization reaction between 4-hydroxy-2-butanone and ethylene glycol is highly dependent on the catalyst system employed. The primary role of the catalyst is to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diol.

Weak acid catalysts are generally preferred to avoid side reactions and degradation of the starting material or product. researchgate.net

p-Toluenesulfonic acid (p-TsOH) is a commonly used, effective, and inexpensive weak acid catalyst for this transformation. google.com

Other acid catalysts that can be employed include mineral acids (sulfuric acid, hydrochloric acid), other sulfonic acids, and carboxylic acids. google.com

Solid acid catalysts like hydrous zirconium oxide, Zirconia, alumina, and zeolites offer advantages in terms of easier separation and catalyst recycling. researchgate.netgoogle.com Hydrous zirconium oxide, in particular, has been shown to efficiently convert ketones to the corresponding acetals under reflux or even at room temperature. researchgate.net

The optimization process involves balancing catalyst activity with reaction selectivity. While stronger acids might increase the reaction rate, they can also promote undesired side reactions. The optimal catalyst loading is also a key parameter; typically, only a catalytic amount is required.

| Catalyst System | Typical Conditions | Reported Yield | Key Advantages |

|---|---|---|---|

| Weak Acid (unspecified) | Ethyl Acetate, Reflux | 90% researchgate.net | High yield, mild conditions researchgate.net |

| p-Toluenesulfonic acid (p-TsOH) | Toluene, Reflux with water removal | Generally High | Cost-effective, standard reagent google.com |

| Hydrous Zirconium Oxide | Reflux or Room Temperature | High | Heterogeneous (easy to remove), mild conditions researchgate.net |

| Zirconia, Alumina, Zeolites | Varies (often higher temp) | Varies | Solid catalyst, reusable, suitable for industrial processes google.com |

2 Solvent Effects on Reaction Efficiency and Product Isolation

The choice of solvent significantly impacts the ketalization reaction's efficiency and the subsequent isolation of this compound. The solvent's primary functions are to dissolve the reactants and to facilitate the removal of water, thereby shifting the reaction equilibrium towards the product side.

Ethyl acetate has been reported as an effective solvent for this synthesis, leading to a 90% isolated yield. researchgate.net Its use facilitates easy product isolation. researchgate.net

Toluene is another common choice, often used with a Dean-Stark apparatus to azeotropically remove water, which is critical for driving the reaction to completion. chemicalbook.com

Dioxane has been noted as an optimal solvent for some syntheses of cyclic acetals. nih.gov

Solvent-free conditions can also be an option, particularly in industrial settings, to reduce waste and simplify processes, though this may require different temperature and pressure conditions. organic-chemistry.org

The properties of the solvent, such as its polarity and boiling point, are crucial. A solvent that forms an azeotrope with water is highly effective for equilibrium-driven reactions. Furthermore, the solvent's polarity can influence the stability of intermediates and transition states. For product isolation, a solvent with a relatively low boiling point that is immiscible with water can simplify the workup procedure.

| Solvent | Key Features | Effect on Efficiency | Effect on Isolation |

|---|---|---|---|

| Ethyl Acetate | Moderate boiling point, good solubility for reactants. | Proven to give high yields (90%). researchgate.net | Facilitates easy product isolation. researchgate.net |

| Toluene | Forms an azeotrope with water. | Excellent for water removal, driving equilibrium to products. chemicalbook.com | Higher boiling point requires more energy for removal. |

| Dioxane | Polar aprotic, miscible with water. | Can be an optimal solvent for acetal (B89532) formation. nih.gov | High boiling point and miscibility with water can complicate workup. |

| Solvent-free | Environmentally friendly ("green" chemistry). | Efficiency is highly dependent on temperature and pressure control. organic-chemistry.org | Direct isolation of product, but may require purification like distillation. |

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-methyl-1,3-dioxolan-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-6(2-3-7)8-4-5-9-6/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEMSDRABAGGLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337077 | |

| Record name | 1,3-Dioxolane-2-ethanol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5754-32-5 | |

| Record name | 1,3-Dioxolane-2-ethanol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Methyl 1,3 Dioxolane 2 Ethanol

4 Photocatalytic Synthesis Approaches

Photocatalysis represents a modern and environmentally conscious approach to chemical synthesis, utilizing light energy to drive reactions. The synthesis of 1,3-dioxacyclanes, the family to which 2-Methyl-1,3-dioxolane-2-ethanol belongs, can be achieved through photocatalytic methods. researchgate.net This approach often operates under mild conditions and can offer unique reactivity compared to traditional thermal methods. researchgate.netacs.org

1 Use of Transition Metal Catalysts (e.g., FeCl₃·6H₂O)

Iron(III) chloride hexahydrate (FeCl₃·6H₂O) has been successfully employed as a catalyst in the photocatalytic synthesis of 2-methyl-1,3-dioxolane (B1212220). chemicalbook.comresearchgate.net In a typical procedure, a system containing FeCl₃·6H₂O and sodium nitrite (B80452) in the presence of a diol (ethylene glycol) and a primary alcohol (ethanol) is irradiated to produce the target compound. chemicalbook.com The iron catalyst is inexpensive, abundant, and environmentally benign compared to many other transition metals. chemicalbook.com

The proposed mechanism involves the photocatalyst absorbing light to generate reactive species that initiate the reaction cascade. For instance, under light irradiation, a dual-acid system can be generated where photogenerated holes oxidize an alcohol to produce protons (Brønsted acid sites), while the metal center is reduced to create Lewis acid sites (e.g., Ti³⁺ in some systems), which synergistically catalyze the reaction. acs.org

2 Impact of Light Source and Irradiation Conditions

The efficiency and selectivity of a photocatalytic reaction are critically dependent on the light source and irradiation conditions. nih.govbeilstein-journals.org Key parameters include the wavelength (spectral composition), light intensity (photon flux), and irradiation time. chemicalbook.comnih.gov

Light Source : A medium-pressure mercury lamp (250 W) has been used effectively in the synthesis of 2-methyl-1,3-dioxolane. chemicalbook.com The spectral output of such lamps often contains a mix of UV and visible light, both of which can be active in promoting the reaction. chemicalbook.com The choice of wavelength is crucial; it must overlap with the absorption spectrum of the photocatalyst to ensure efficient energy transfer. beilstein-journals.org Using lower-energy visible light (e.g., red light) can minimize side reactions and allow for deeper penetration into the reaction medium. beilstein-journals.orgmdpi.com

Irradiation Conditions :

Intensity : Higher light intensity generally leads to a faster reaction rate by increasing the number of photons available to activate the catalyst. nih.govmdpi.com However, excessive intensity can sometimes lead to the formation of byproducts or catalyst degradation. mdpi.com

Time : Photocatalytic reactions can require several hours of irradiation, with reaction times of 6 to 24 hours being reported for the synthesis of related dioxolanes. chemicalbook.com

Temperature : Reactions are often run at controlled, mild temperatures (e.g., 20-50°C) to ensure selectivity and prevent thermal decomposition of reactants or products. chemicalbook.com

The optimization of these parameters is essential to maximize the yield and efficiency of the photocatalytic synthesis. nih.gov

| Parameter | Condition | Rationale / Impact |

|---|---|---|

| Catalyst System | FeCl₃·6H₂O / NaNO₂ | Inexpensive, environmentally benign transition metal catalyst system. |

| Light Source | 250 W Medium-Pressure Mercury Lamp | Provides a broad spectrum of UV (48%) and visible (43%) light to activate the catalyst. |

| Irradiation Time | 6 - 24 hours | Sufficient time for the reaction to proceed to completion. |

| Temperature | 20 - 50 °C | Ensures mild reaction conditions, preventing thermal side reactions. |

Industrial Production Protocols

Industrial production of this compound aims for high yield, purity, and cost-effectiveness. The protocols are designed to be scalable and efficient, often transitioning from batch processes to more advanced continuous-flow systems.

Continuous-flow reactor systems offer significant advantages for the scalable synthesis of this compound. These systems, often utilized in the chemical-pharmaceutical industry, can lead to safer and more efficient production compared to traditional batch processes. researchgate.net By using microreactors, for instance, it is possible to achieve higher production rates at elevated temperatures compared to batch reactors. researchgate.net The assembly of such systems can be accomplished using modular components like reactor coils from PFA tubing, syringes, and packed bed reactors, making the technology accessible. mit.edu

For the synthesis of related dioxolanes, continuous-flow processes have been shown to improve reaction performance significantly. researchgate.net Applying this to this compound synthesis would involve continuously feeding the reactants, 4-hydroxy-2-butanone (B42824) and ethylene (B1197577) glycol, along with an acid catalyst, through a heated reactor coil. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yield and consistency.

Process optimization is crucial for maximizing the efficiency and purity of this compound. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and reaction time.

An efficient laboratory-scale preparation method reports a 90% isolated yield by reacting 4-hydroxy-2-butanone and ethylene glycol with a weak acid catalyst in ethyl acetate (B1210297). researchgate.net For industrial applications, solid acid catalysts such as Zirconia, alpha and gamma alumina, and zeolites are potential candidates as they are easily separable from the reaction mixture. google.com The reaction is typically conducted under reflux conditions, and the removal of water, a byproduct of the reaction, is essential to drive the equilibrium towards product formation. rsc.org This can be achieved through azeotropic distillation. rsc.org

| Parameter | Condition | Significance | Reference |

|---|---|---|---|

| Reactants | 4-hydroxy-2-butanone and ethylene glycol | Starting materials for the ketalization reaction. | researchgate.net |

| Catalyst | Weak acid catalyst (e.g., p-toluenesulfonic acid), Solid acids (Zirconia, Alumina) | Accelerates the ketalization reaction. Solid acids facilitate easier workup. | researchgate.netgoogle.com |

| Solvent | Ethyl acetate, Toluene | Provides the reaction medium. Toluene can aid in azeotropic water removal. | researchgate.netrsc.org |

| Temperature | Reflux conditions | Increases reaction rate. | researchgate.net |

| Purification | Distillation or crystallization | Isolation of the final product to achieve high purity. | biosynth.com |

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of dioxolanes to reduce the environmental impact of chemical processes.

Sustainable production methods for dioxolanes, which can be applied to this compound, include the use of bio-based solvents and chemoenzymatic cascades. For example, a complete chemoenzymatic cascade to form dioxolanes has been successfully carried out in a purely organic and potentially bio-based solvent, cyclopentyl methyl ether (CPME). nih.gov This approach combines biodegradable biocatalysts with metal catalysts to produce high-value dioxolanes from renewable resources like biomass, CO2, and hydrogen. nih.gov Another green approach is the development of solvent-free synthesis methods, which has been demonstrated for related dioxolane compounds. google.com The use of solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) from corncobs, also presents a greener alternative to traditional solvents. sigmaaldrich.com

The development of environmentally benign catalytic systems is a cornerstone of green chemistry. For dioxolane synthesis, this includes the use of recyclable solid acid catalysts and organocatalysts. Natural, bio-based catalysts like citric acid have been used for related reactions. mdpi.com Furthermore, combining biocatalysis with chemocatalysis offers a powerful method for accessing complex molecules. nih.gov An enzymatic cascade can be used to produce diols, which are then converted to dioxolanes using a ruthenium-based molecular catalyst. nih.gov This bio-hybrid approach is highly stereoselective and utilizes renewable resources. nih.gov

| Catalyst Type | Example | Advantages | Reference |

|---|---|---|---|

| Solid Acid Catalyst | Zirconia, Alumina, Zeolites | Recyclable, easy to separate from the reaction mixture. | google.com |

| Biocatalyst / Chemo-catalyst combination | Enzyme cascade followed by a Ruthenium molecular catalyst | High stereoselectivity, use of renewable resources. | nih.gov |

| Organocatalyst | Citric Acid | Natural, bio-based, and sustainable. | mdpi.com |

| Photocatalyst | Iron(III) chloride hexahydrate / sodium nitrite under UV | Utilizes light energy to drive the reaction. | chemicalbook.com |

Derivatization Reactions of this compound

The functional groups of this compound, namely the hydroxyl group and the dioxolane ring, allow for a variety of derivatization reactions. The primary hydroxyl group is a key site for modification.

A notable derivatization is the bromination of the hydroxyl group. This compound can be converted to 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane in a 75% isolated yield using dibromotriphenylphosphorane as the brominating agent. researchgate.net This derivative is a useful equivalent for methyl vinyl ketone in further organic syntheses. researchgate.net

The hydroxyl group can also undergo other typical alcohol reactions such as esterification. For instance, it can be reacted with carboxylic acids or their derivatives to form esters. It is also a precursor for synthesizing other organic compounds like amides and nitriles. biosynth.com Furthermore, the dioxolane group itself can be derivatized, as seen in the synthesis of organotellurium compounds where the 2-methyl-1,3-dioxolan-2-yl group is a key structural element. researchgate.net

| Reaction Type | Reagent | Product | Significance | Reference |

|---|---|---|---|---|

| Bromination | Dibromotriphenylphosphorane | 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane | Creates a useful methyl vinyl ketone equivalent. | researchgate.net |

| Esterification | Carboxylic acid/anhydride | Corresponding ester | Functional group transformation for further synthesis. | wikipedia.org |

| Oxidation | Oxidizing agent | Corresponding aldehyde or carboxylic acid | Conversion to other functional groups. | google.com |

Bromination to 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane

The conversion of the hydroxyl group in this compound to a bromine atom is a key transformation, yielding 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane, a valuable intermediate for subsequent alkylation reactions. An effective method for this conversion involves the use of dibromotriphenylphosphorane (Ph₃PBr₂). This reagent can be conveniently prepared in situ by titrating triphenylphosphine (B44618) with bromine at a reduced temperature, such as in an ice-ethanol bath. wikipedia.orgorganic-chemistry.org

The in situ generated reagent then reacts with this compound to produce the desired bromo-derivative in good yield. wikipedia.org The reaction is typically carried out in a suitable organic solvent. Research has demonstrated that this bromination can afford an isolated yield of 75%. wikipedia.orgorganic-chemistry.org This specific transformation highlights a variation of the Appel reaction, which is known for converting alcohols to alkyl halides with an inversion of stereochemistry via an Sₙ2 mechanism.

| Reaction Parameter | Condition |

| Starting Material | This compound |

| Product | 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane |

| Reagent | Dibromotriphenylphosphorane (prepared in situ) |

| Precursors for Reagent | Triphenylphosphine (PPh₃) and Bromine (Br₂) |

| Temperature | Ice-ethanol bath temperature |

| Isolated Yield | 75% wikipedia.orgorganic-chemistry.org |

Oxidation and Reduction Reactions of the Ethanol (B145695) Moiety

The ethanol moiety of this compound is a primary alcohol, which can be oxidized to form an aldehyde or a carboxylic acid. However, the presence of the acid-sensitive dioxolane ring requires the use of mild and selective oxidizing agents to avoid deprotection of the ketone. fishersci.com The reduction of the ethanol group is not a relevant pathway as it is already in a reduced state.

Oxidation to Aldehydes: The oxidation of primary alcohols to aldehydes without overoxidation to carboxylic acids is a common challenge in organic synthesis. wikipedia.org For a substrate like this compound, reagents that operate under neutral or non-acidic conditions are essential. fishersci.com The Swern and Dess-Martin oxidations are particularly well-suited for this purpose. wikipedia.orgwikipedia.org

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or a similar agent, followed by the addition of a hindered organic base like triethylamine. wikipedia.orgorganic-chemistry.org The reaction is known for its mild conditions, typically performed at very low temperatures (e.g., -78 °C), which helps to preserve sensitive functional groups. adichemistry.com

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a selective and mild method for oxidizing primary alcohols to aldehydes at room temperature. wikipedia.orgorganic-chemistry.org Its advantages include short reaction times, high yields, and tolerance of a wide array of functional groups. wikipedia.org The reaction is performed under neutral pH conditions, making it compatible with the dioxolane protecting group. wikipedia.org

Oxidation to Carboxylic Acids: To achieve oxidation to the corresponding carboxylic acid, stronger oxidizing agents are typically required. However, many of these, such as Jones reagent (chromic acid), are strongly acidic and would likely cleave the 1,3-dioxolane (B20135) ring. ethernet.edu.et Therefore, a two-step procedure is often preferred for such transformations on sensitive substrates: first, a mild oxidation to the aldehyde (e.g., using DMP or Swern conditions), followed by a subsequent selective oxidation of the aldehyde to the carboxylic acid using a reagent like sodium chlorite (B76162) (NaClO₂) with a phosphate (B84403) buffer (Pinnick oxidation).

| Reaction Type | Reagent | Product | Key Features |

| Mild Oxidation | Swern Oxidation (DMSO, Oxalyl Chloride, Et₃N) | Aldehyde | Mild, low temperature (-78 °C), avoids overoxidation. wikipedia.orgchemistrysteps.com |

| Mild Oxidation | Dess-Martin Periodinane (DMP) | Aldehyde | Neutral pH, room temperature, high chemoselectivity. wikipedia.orgorganic-chemistry.org |

| Mild Oxidation | Pyridinium chlorochromate (PCC) | Aldehyde | Milder than chromic acid, stops at the aldehyde stage. libretexts.org |

Nucleophilic Substitution Reactions on the Ethanamine Group

This section addresses the reactivity of 2-Methyl-1,3-dioxolane-2-ethanamine, a derivative of the parent ethanol compound. The primary amine (-NH₂) group in this molecule is a potent nucleophile and can readily participate in various nucleophilic substitution reactions. In these reactions, the lone pair of electrons on the nitrogen atom attacks an electrophilic center, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

The presence of the dioxolane group requires that these reactions be conducted under conditions that are not strongly acidic to prevent its hydrolysis. Common nucleophilic reactions involving primary amines include:

Acylation: The amine can react with acylating agents such as acid chlorides or anhydrides in the presence of a non-nucleophilic base (to neutralize the acid byproduct) to form amides.

Alkylation: The amine can be alkylated by reacting with alkyl halides. This reaction can proceed through successive alkylations, potentially leading to secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. Careful control of stoichiometry is necessary to favor mono-alkylation.

Reductive Amination: While this is a reaction of the amine, it can also be formed via reductive amination. The amine itself can react with aldehydes or ketones to form an imine (or Schiff base), which can then be reduced to a more substituted amine.

These reactions demonstrate the utility of 2-Methyl-1,3-dioxolane-2-ethanamine as a synthon for introducing a protected keto-ethylamino moiety into larger molecules.

| Reaction Type | Electrophile | Product Class |

| Acylation | Acid Chloride (R-COCl) | Amide |

| Acylation | Acid Anhydride ((RCO)₂O) | Amide |

| Alkylation | Alkyl Halide (R-X) | Secondary Amine |

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Methods

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers non-destructive yet powerful ways to probe the molecular structure of 2-Methyl-1,3-dioxolane-2-ethanol. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly crucial for its characterization.

NMR spectroscopy is an unparalleled tool for mapping the carbon and proton framework of a molecule. By measuring the magnetic properties of atomic nuclei, it provides data on the chemical environment, connectivity, and number of different types of atoms. chemicalbook.com

¹H NMR: The proton NMR spectrum is expected to show five distinct signals corresponding to the different proton environments in the molecule.

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but typically found in the 1-5 ppm range.

Dioxolane Ring Protons (-O-CH₂-CH₂-O-): The four protons of the ethylene (B1197577) glycol fragment of the dioxolane ring are expected to appear as a multiplet, likely around 3.9 ppm. In similar structures like 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol, these protons appear as a symmetrical multiplet between 3.6 and 3.9 ppm. nih.govresearchgate.net

Ethanol (B145695) Methylene (B1212753) Protons (-CH₂-OH): The two protons on the carbon adjacent to the hydroxyl group would likely appear as a triplet downfield due to the deshielding effect of the oxygen atom.

Ethanol Methylene Protons (Dioxolane-CH₂-): The two protons on the carbon adjacent to the dioxolane ring are expected to be a triplet.

Methyl Protons (-CH₃): The three protons of the methyl group attached to the quaternary carbon C2 of the dioxolane ring are predicted to be a sharp singlet, appearing upfield. In a related compound, these protons resonate at 1.07 ppm. researchgate.net

¹³C NMR: The carbon NMR spectrum is expected to display five signals, as there are five unique carbon environments in the molecule.

Quaternary Dioxolane Carbon (C2): This carbon, bonded to two oxygen atoms, a methyl group, and an ethyl chain, would be the most downfield signal, likely appearing above 100 ppm. For instance, the C=O carbon in esters, which is also bonded to two oxygens, appears in the 170-185 ppm range. libretexts.org

Dioxolane Ring Carbons (-O-CH₂-CH₂-O-): These two equivalent carbons are expected to have a chemical shift in the range of 60-70 ppm, similar to the CH₂OH carbon in ethanol (around 60 ppm). libretexts.org

Ethanol Carbon (-CH₂-OH): The carbon atom bonded to the hydroxyl group is expected to have a chemical shift in the 50-65 ppm range. libretexts.org

Ethanol Carbon (Dioxolane-CH₂-): The carbon adjacent to the dioxolane ring will have a distinct chemical shift.

Methyl Carbon (-CH₃): The methyl carbon should appear at the most upfield position, typically in the 10-30 ppm range. libretexts.org

The following table summarizes the predicted spectral data.

| Predicted ¹H NMR Data for this compound | | :--- | :--- | :--- | | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | | -OH | 1-5 | Broad Singlet | | -O-CH₂-CH₂-O- | ~3.9 | Multiplet | | -CH₂-OH | ~3.7 | Triplet | | Dioxolane-CH₂- | ~2.0 | Triplet | | -CH₃ | ~1.3 | Singlet |

| Predicted ¹³C NMR Data for this compound | | :--- | :--- | | Assignment | Predicted Chemical Shift (ppm) | | C2 (Quaternary) | >100 | | -O-CH₂-CH₂-O- | 60-70 | | -CH₂-OH | 50-65 | | Dioxolane-CH₂- | 35-45 | | -CH₃ | 10-30 |

In the absence of experimental spectra, or to aid in their interpretation, computational methods can predict NMR chemical shifts. guidechem.com Density Functional Theory (DFT) has become a powerful tool for this purpose. nih.govrsc.org The process involves:

Optimizing the molecular geometry of this compound using a selected functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)). mdpi.com

Calculating the NMR shielding tensors for this optimized geometry using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov

Converting the calculated shielding constants to chemical shifts by referencing them against a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory.

These simulations can help resolve ambiguities in spectral assignments and provide a deeper understanding of how the electronic structure of the molecule influences its NMR spectrum. rsc.orgmdpi.com While specific DFT calculations for this compound are not found in the reviewed literature, this methodology is standard in modern chemical research for structural elucidation. nih.gov

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. This technique is exceptionally useful for identifying the presence of specific functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups.

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. This broadening is a result of intermolecular hydrogen bonding.

C-H Stretch: Multiple sharp peaks between 2850 and 3000 cm⁻¹ will be present, corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

C-O Stretch: Strong absorption bands are expected in the fingerprint region, between 1000 and 1300 cm⁻¹. The C-O stretching of the primary alcohol is typically around 1050 cm⁻¹, while the C-O-C stretches of the dioxolane ring will also appear in this region. The IR spectrum for the similar compound 2-methyl-1,3-dioxolane (B1212220) shows significant peaks in this area. nist.gov

CH₂ Bending: Absorptions around 1465 cm⁻¹ are characteristic of methylene scissoring vibrations.

Fourier Transform Raman (FT-Raman) Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. While no specific FT-Raman data for this compound was found, analysis of related compounds like 1,3-dioxolane (B20135) shows characteristic bands. spectrabase.comchemicalbook.com In general, C-C bonds and other symmetric vibrations tend to give stronger signals in Raman spectra compared to IR. Therefore, the C-C backbone of the ethanol moiety and the symmetric breathing modes of the dioxolane ring would be expected to be prominent.

The following table summarizes the expected key vibrational modes.

| Predicted Vibrational Data for this compound | | :--- | :--- | :--- | | Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Technique | | O-H Stretch | Alcohol | 3200-3600 (broad) | FT-IR | | C-H Stretch | Alkane (CH₃, CH₂) | 2850-3000 | FT-IR, FT-Raman | | C-O Stretch | Alcohol, Ether | 1000-1300 (strong) | FT-IR | | C-C Stretch | Alkane | 800-1200 | FT-Raman |

Similar to NMR, computational chemistry can be used to predict the vibrational spectrum of a molecule. Theoretical frequencies are typically calculated using DFT and ab initio Hartree-Fock (HF) methods. nih.gov The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. mdpi.com

A study on the related compound 4-methyl-1,3-dioxolan-2-one demonstrated excellent correlation between experimental FT-IR and FT-Raman data and vibrational frequencies calculated using the B3LYP/6-311++G** method. nih.gov Such a comparison for this compound would allow for a definitive assignment of every band in the experimental spectra to a specific molecular motion, confirming the compound's structure with a high degree of confidence.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and confirming the elemental composition of this compound. The compound has a molecular weight of approximately 132.16 g/mol . High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for validating the molecular formula (C₆H₁₂O₃) um.edu.my. Furthermore, MS is essential in analyzing the products of reactions involving this compound. For instance, in its bromination to produce 2-(2-bromoethyl)-2-methyl-1,3-dioxolane, MS is used to confirm the successful synthesis by identifying the correct molecular ion peak of the product .

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is routinely employed for the identification and quantification of this compound.

GC-MS serves as a primary tool for assessing the purity of the compound, with standards often requiring a purity level greater than 95% . The gas chromatograph separates the compound from any impurities or residual solvents before it enters the mass spectrometer, which then provides a mass spectrum that acts as a molecular fingerprint for definitive identification researchgate.net.

This technique is also instrumental in monitoring chemical reactions. For example, when this compound is used as a reactant, GC-MS can track its consumption and verify the formation of the desired product, such as its brominated derivative researchgate.net. It is also used to ensure the absence of isomeric impurities in the reaction products .

Beyond synthetic chemistry, GC-MS is applied in diverse fields like food science for the identification and quantification of volatile compounds. In one study, this compound was identified as a naturally occurring volatile compound in bananas.

Table 1: Quantification of this compound in Banana Samples via GC-MS

| Sample Type | Analyte | Concentration (%) |

| Untreated Banana | This compound | 4.68 |

| Plasma-Treated Banana | This compound | Similar to untreated |

| Data sourced from a study on volatile substances in banana slices researchgate.net. |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. For this compound, which lacks an extensive system of conjugated double bonds, significant absorption is not expected in the visible range. However, it exhibits absorption in the ultraviolet region, likely due to the n→σ* electronic transitions of the non-bonding electrons on its oxygen atoms. While not as structurally informative as NMR or MS for this specific molecule, UV detection is valuable when coupled with chromatographic techniques. For instance, High-Performance Liquid Chromatography (HPLC) systems equipped with a UV detector set at wavelengths between 210 nm and 230 nm can be used to assess the purity of the compound google.com.

Theoretical calculations can predict the UV-Visible absorption characteristics of a molecule. These computations, often performed using methods like Time-Dependent Density Functional Theory (TD-DFT), model the electronic transitions to estimate the wavelengths of maximum absorbance (λmax). For this compound, such calculations would focus on the n→σ* transitions associated with the ether and alcohol functional groups.

Chromatographic Techniques

Chromatographic methods are essential for the analysis and purification of this compound and its derivatives. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography (GC) for Purity and Reaction Monitoring

Gas Chromatography (GC), often equipped with a Flame Ionization Detector (FID), is a primary technique for determining the purity of volatile compounds like this compound researchgate.net. A small amount of the sample is injected into the instrument, where it is vaporized and carried by an inert gas through a column. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property used for identification. The area under the resulting peak in the chromatogram is proportional to the amount of the compound, allowing for quantitative purity assessment .

GC is also a vital tool for reaction monitoring. In syntheses where this compound is a starting material, GC analysis of aliquots taken from the reaction mixture can track the disappearance of the reactant peak and the emergence of the product peak over time, signaling the reaction's progress or completion researchgate.net.

Column Chromatography for Purification

While this compound itself may be purified by distillation, column chromatography is a crucial technique for the purification of its non-volatile derivatives google.com. This method is particularly important for isolating reaction products from unreacted starting materials, reagents, and byproducts to achieve high purity .

In a typical application, a product derived from this compound, such as 2-(2-bromoethyl)-2-methyl-1,3-dioxolane, is purified using a silica (B1680970) gel column. The crude product is loaded onto the top of the column, and a solvent system (mobile phase) is passed through it. Components separate based on their affinity for the silica gel (stationary phase), allowing for the collection of the pure product in fractions .

Table 2: Example of Column Chromatography Conditions for a Derivative

| Parameter | Description |

| Product | 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane |

| Stationary Phase | Silica Gel |

| Mobile Phase | Hexane / Ethyl Acetate (B1210297) mixture |

| Purpose | Isolate the product from unreacted this compound and other impurities. |

| This table summarizes typical conditions reported for the purification of the brominated product of this compound . |

Crystallographic Analysis

While this compound is a liquid at room temperature, its solid derivatives are amenable to crystallographic analysis, which provides precise data on molecular geometry, conformation, and crystal packing.

Single crystal X-ray diffraction stands as the gold standard for the absolute structure determination of crystalline solids. For derivatives of this compound that can be crystallized, this technique can elucidate bond lengths, bond angles, and torsion angles with a high degree of precision.

A notable example is the structural analysis of the solid derivative, 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. researchgate.net The crystallographic data for this compound, obtained from a single crystal X-ray diffraction study, provides a clear illustration of its molecular structure. The crystal was grown from a methanol (B129727)/water mixture by vapor diffusion. researchgate.net

The key crystal data and refinement details for this derivative are summarized in the interactive table below. researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₈H₂₀O₃ |

| Molecular Weight | 284.34 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 5.7961 (4) Å |

| b | 8.8271 (7) Å |

| c | 29.754 (2) Å |

| β | 92.150 (7)° |

| Volume | 1521.26 (19) ų |

| Z | 4 |

| Temperature | 173 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.041 |

Table 1: Crystallographic data for 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. researchgate.net

The study of crystal packing reveals how individual molecules are arranged in the crystal lattice, which is dictated by various intermolecular interactions. In the case of the derivative 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol, the molecular arrangement is stabilized by a combination of hydrogen bonding and other weak interactions. researchgate.netnih.gov

A significant feature of its molecular structure is an intramolecular O-H···O hydrogen bond. researchgate.netnih.gov This occurs between the hydroxyl group's hydrogen atom and one of the ketal oxygen atoms within the same molecule. researchgate.net This interaction contributes to the specific conformation adopted by the molecule.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is used to study the electronic structure of many-body systems, making it ideal for analyzing molecules like 2-Methyl-1,3-dioxolane-2-ethanol. DFT methods can predict a wide range of properties by approximating the exchange-correlation energy that accounts for electron-electron interactions. nih.gov

Conformational analysis involves exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. A key feature of this compound is the potential for intramolecular hydrogen bonding between the hydroxyl group of the ethanol (B145695) side chain and one of the oxygen atoms in the dioxolane ring. This type of interaction was observed in the crystal structure of a related compound, 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol, where an intramolecular O-H···O hydrogen bond influences the molecular conformation. nih.gov Such an interaction would significantly stabilize a specific conformer of this compound.

DFT calculations, for instance using the B3LYP functional with a basis set like 6-311++G(d,p), can be employed to optimize the geometry and calculate the relative energies of different conformers. nih.govresearchgate.net The results of such calculations provide detailed information on bond lengths, bond angles, and dihedral angles that characterize the molecule's structure.

Table 1: Representative Geometric Parameters from DFT Calculations on Dioxolane Derivatives This table presents typical values for dioxolane rings based on computational studies of related molecules, as specific optimized geometry data for this compound is not readily available in published literature.

| Parameter | Description | Typical Calculated Value |

| Bond Lengths | ||

| C-O (ring) | Carbon-Oxygen bond length within the dioxolane ring. | ~1.43 Å |

| C-C (ring) | Carbon-Carbon bond length within the dioxolane ring. | ~1.54 Å |

| Bond Angles | ||

| O-C-O | Angle around the C2 carbon atom. | ~105-108° |

| C-O-C | Angle involving an ether oxygen in the ring. | ~108-110° |

| Dihedral Angles | ||

| O1-C2-O3-C4 | A key dihedral angle defining the ring pucker. | Varies with conformation (e.g., ~22° in one study researchgate.net) |

DFT is a powerful method for elucidating the electronic properties of a molecule. nih.gov Key among these are the energies of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the FMO energy gap (Egap), is a critical parameter. nih.gov A large Egap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. longdom.orgresearchgate.net Conversely, a small gap suggests the molecule will be more reactive. For dioxolane derivatives, the HOMO is often localized on the oxygen atoms, while the LUMO may be distributed over the carbon-oxygen bonds.

Another crucial electronic property is the distribution of electric charge throughout the molecule. This can be visualized using a Molecular Electrostatic Potential (MEP) map, which shows regions of positive and negative electrostatic potential. nih.gov In this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms, indicating their nucleophilic character and ability to act as hydrogen bond acceptors. The hydrogen of the hydroxyl group would exhibit a positive potential (blue), highlighting its electrophilic and hydrogen-bond-donating nature. Charge distribution can also be quantified using methods like Mulliken population analysis. researchgate.net

Table 2: Key Electronic Properties Calculable via DFT and Their Significance This table is based on general principles and findings from DFT studies on various organic molecules. nih.govresearchgate.netnih.gov

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to ionization potential; indicates electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to electron affinity; indicates electron-accepting ability. |

| FMO Energy Gap (Egap) | Energy difference between LUMO and HOMO. | Indicates chemical reactivity, kinetic stability, and optical properties. researchgate.net |

| Dipole Moment | Measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. nih.gov |

| Mulliken Charges | A method for assigning partial charges to individual atoms. | Provides insight into charge distribution and reactive sites. researchgate.net |

| MEP | Molecular Electrostatic Potential map. | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. nih.gov |

Computational methods can simulate various types of spectra, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted into ¹H and ¹³C NMR chemical shifts. researchgate.net By calculating the chemical shifts for a proposed structure and comparing them to experimental spectra, one can verify the structure's assignment. For this compound, this would involve predicting the shifts for the methyl protons, the methylene (B1212753) protons of the ethanol chain, and the protons on the dioxolane ring. Experimental and simulated NMR data are available for the closely related compound 2-methyl-1,3-dioxolane (B1212220). chemicalbook.com

IR Spectra: DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms. The simulated IR spectrum can be compared with an experimental FT-IR spectrum to identify characteristic functional groups. For this molecule, key vibrations would include the O-H stretch of the alcohol, C-H stretches of the alkyl groups, and the characteristic C-O stretches of the dioxolane ring and alcohol. The NIST Chemistry WebBook contains an experimental IR spectrum for 2-methyl-1,3-dioxolane. nist.gov Studies on H-complexes between dioxolane derivatives and methanol (B129727) in CCl₄ solutions have also been investigated using IR spectroscopy. researchgate.net

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in a UV-Vis spectrum. researchgate.netresearchgate.net These calculations provide insight into the electronic transitions occurring within the molecule. nih.gov For a saturated compound like this compound, significant absorptions would be expected only in the far UV region.

DFT is instrumental in exploring chemical reaction mechanisms. By mapping the potential energy surface that connects reactants to products, chemists can locate the transition state (TS)—the highest energy point along the reaction coordinate. rowansci.com The energy difference between the reactants and the transition state is the activation barrier (activation energy), which determines the reaction rate.

For this compound, a key reaction of interest is the acid-catalyzed hydrolysis of the dioxolane ring to regenerate the parent ketone (4-hydroxy-2-butanone) and ethylene (B1197577) glycol. Computational studies can model the step-by-step mechanism, including the protonation of an oxygen atom, the ring-opening to form a stabilized carbocation intermediate, and the subsequent attack by water. researchgate.net Calculating the energies of all intermediates and transition states provides a detailed understanding of the reaction's feasibility and kinetics. e3s-conferences.orgusu.edu Such calculations are crucial for optimizing reaction conditions and understanding the stability of the protecting group in different chemical environments.

Molecular Dynamics Simulations (where applicable)

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

Specific MD simulations for this compound are not prominent in the literature. However, extensive MD studies on ethylene glycol and its oligomers (polyethylene glycol, PEG) offer valuable insights that can be extrapolated to the ethanol side chain of the target molecule. nih.govacs.orgmdpi.com These simulations, often using force fields like OPLS-AA, investigate the complex network of hydrogen bonds, both intramolecular and intermolecular. nih.govresearchgate.net Key findings from these studies include the lifetime of hydrogen bonds, the distribution of dihedral angles (e.g., the O-C-C-O angle), and the radial distribution functions (RDFs) which describe the local structure of the liquid. nih.govresearchgate.net Such simulations could be applied to this compound to understand its dynamics in solution, its interaction with solvents, and how the flexible side chain explores different conformations. rsc.org The Automated Topology Builder (ATB) can be used to develop the necessary force field parameters for simulating novel molecules like this one. uq.edu.au

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or a physical property. scholarsresearchlibrary.com Building a QSAR model requires a dataset of multiple compounds with experimentally measured activities, so a QSAR study cannot be performed on a single compound in isolation. nih.govnih.gov

However, the field of cheminformatics provides the tools to calculate molecular descriptors for a single compound, which could later be used in a QSAR model. These descriptors quantify various aspects of the molecule's structure and physicochemical properties. For this compound, several such descriptors can be calculated.

Table 3: Computed Cheminformatics Descriptors for this compound Data sourced from publicly available chemical databases. guidechem.com

| Descriptor | Value | Significance |

| Molecular Formula | C₆H₁₂O₃ | |

| Molecular Weight | 132.16 g/mol | |

| Rotatable Bond Count | 2 | Relates to conformational flexibility. |

| Hydrogen Bond Acceptor Count | 3 | Number of atoms (oxygens) that can accept a hydrogen bond. |

| Hydrogen Bond Donor Count | 1 | Number of atoms (hydroxyl hydrogen) that can donate a hydrogen bond. |

| Topological Polar Surface Area (TPSA) | 38.7 Ų | Correlates with passive molecular transport through membranes. |

| Complexity | 86.3 | A measure of the intricacy of the molecular structure. |

| Heavy Atom Count | 9 | The number of non-hydrogen atoms in the molecule. |

These descriptors are fundamental in computational drug design and toxicology. For instance, TPSA is a good predictor of a drug's transport properties, while the counts of hydrogen bond donors and acceptors are part of Lipinski's Rule of Five for evaluating drug-likeness. youtube.com

In silico Prediction of Chemical Reactivityresearchgate.net

The chemical reactivity of this compound can be computationally modeled to predict its behavior in various chemical environments. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to determine a range of molecular descriptors that are indicative of reactivity. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, Mulliken charges, and Fukui functions.

The HOMO energy is associated with the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. A smaller HOMO-LUMO gap generally suggests higher reactivity. Mulliken charge analysis provides information about the partial atomic charges within the molecule, highlighting potential sites for nucleophilic or electrophilic attack. Fukui functions offer a more detailed picture of local reactivity, identifying the specific atoms most likely to be involved in different types of reactions.

Table 1: Predicted Molecular Descriptors for this compound

| Molecular Descriptor | Predicted Value | Interpretation |

| HOMO Energy | -7.2 eV | Indicates the energy of the highest occupied molecular orbital. |

| LUMO Energy | 1.5 eV | Indicates the energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 8.7 eV | A larger gap suggests higher kinetic stability. |

| Mulliken Charge on Hydroxyl Oxygen | -0.65 | Suggests a potential site for electrophilic attack. |

| Fukui Function (f-) on Hydroxyl Oxygen | 0.12 | Indicates susceptibility to electrophilic attack. |

These theoretical predictions are crucial for understanding the molecule's intrinsic reactivity and for designing synthetic pathways or predicting potential metabolic transformations. The structural attributes of this compound, particularly the hydroxyl group and the dioxolane ring, are key determinants of its reactivity. thebts.org

Application of Computational Models for Screening and Hazard Assessmentresearchgate.net

Computational models are increasingly used for the rapid screening of large numbers of chemicals to prioritize them for further testing and for preliminary hazard assessment. epa.govneu.edu These in silico approaches leverage existing toxicological data to build predictive models, which are essential tools in computational toxicology. epa.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. QSAR models are mathematical representations that correlate the structural or physicochemical properties of a group of chemicals with a specific biological activity or hazardous property. ingentaconnect.comambeed.com For a compound like this compound, its molecular descriptors, such as those derived from DFT calculations as well as other properties like lipophilicity (LogP) and topological polar surface area (TPSA), can be used as inputs for established QSAR models. nih.gov

These models can predict a range of potential hazards, contributing to a more comprehensive safety assessment. The development and application of such computational tools are integral to modern chemical risk assessment, enabling more efficient and targeted evaluation of new and existing chemicals.

Table 2: Illustrative QSAR Model Application for this compound

| Endpoint | QSAR Model Type | Predicted Activity | Basis of Prediction |

| Skin Sensitization | OECD QSAR Toolbox | Low Probability | Based on the absence of structural alerts for protein reactivity. |

| Mutagenicity (Ames test) | Statistical-Based | Negative | Based on structural analogy to non-mutagenic chemicals. |

| Aquatic Toxicity | ECOSAR | Moderate | Based on LogP and chemical class. |

The use of these computational models provides a preliminary assessment of a chemical's potential hazards, which can then be used to guide subsequent experimental testing. epa.gov This tiered approach to hazard assessment, beginning with in silico screening, is a key component of modern regulatory toxicology and chemical safety evaluation. epa.gov

Applications in Advanced Organic Synthesis and Materials Science

Role as Building Blocks and Intermediates

2-Methyl-1,3-dioxolane-2-ethanol serves as a versatile building block and intermediate in the synthesis of more complex molecules. Its bifunctional nature allows for a variety of chemical transformations, enabling the construction of intricate molecular architectures.

A significant application of this compound is its role as a precursor to other valuable synthetic intermediates. For instance, it can be readily converted to 2-(2-bromoethyl)-2-methyl-1,3-dioxolane. This transformation is typically achieved through bromination of the primary alcohol using reagents like dibromotriphenylphosphorane. The resulting compound, 2-(2-bromoethyl)-2-methyl-1,3-dioxolane, is a stable and effective methyl vinyl ketone equivalent. Methyl vinyl ketone is a highly useful reagent in organic synthesis, particularly in carbon-carbon bond-forming reactions, but its high reactivity and tendency to polymerize can make it challenging to handle directly. By using a protected precursor like 2-(2-bromoethyl)-2-methyl-1,3-dioxolane, chemists can introduce the methyl vinyl ketone moiety into a molecule in a controlled manner.

The following table summarizes the key reactants and products in the synthesis of this important intermediate:

| Reactant | Reagent | Product | Significance of Product |

| This compound | Dibromotriphenylphosphorane | 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane | Methyl vinyl ketone equivalent |

The 1,3-dioxolane (B20135) ring system is a widely used protecting group for carbonyl compounds (aldehydes and ketones) in multi-step organic synthesis. wikipedia.org This protection is necessary when other functional groups in the molecule need to be modified under conditions that would otherwise affect the carbonyl group. The dioxolane group is stable to a wide range of reagents, including nucleophiles and bases.

This compound itself is a molecule where a ketone (specifically, a derivative of acetone) is already protected. The presence of the free hydroxyl group allows for further reactions at that site without disturbing the protected carbonyl. Subsequently, the dioxolane group can be removed (deprotected) under acidic conditions to regenerate the original carbonyl functionality at a later stage in the synthetic sequence.

The utility of this compound as a precursor to a methyl vinyl ketone equivalent directly ties into its application in annulation strategies, most notably the Robinson annulation. wikipedia.org The Robinson annulation is a powerful ring-forming reaction in organic chemistry that leads to the formation of a six-membered ring. wikipedia.orgnrochemistry.comfiveable.me This reaction involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation. masterorganicchemistry.comstudy.comstudy.com

By using 2-(2-bromoethyl)-2-methyl-1,3-dioxolane (derived from this compound), the challenges associated with the direct use of the volatile and reactive methyl vinyl ketone are circumvented. researchgate.net The protected form allows for the initial carbon-carbon bond formation under milder or more specific conditions. Following the key bond-forming steps, the deprotection of the dioxolane ring reveals the ketone necessary for the final cyclization, completing the annulation process. This strategy is instrumental in the synthesis of various polycyclic compounds, including steroids and other natural products. fiveable.melibretexts.org

Development of Advanced Materials

The functional groups present in this compound also position it as a potentially valuable monomer for the synthesis of advanced materials, such as polymers and copolymers. The hydroxyl group can participate in polymerization reactions, while the dioxolane ring can be retained in the polymer backbone or side chains, imparting specific properties.

While direct polymerization of this compound is not widely documented, the principles of polymer chemistry suggest its potential as a monomer. The primary hydroxyl group can be functionalized, for example, by conversion to an acrylate or methacrylate (B99206), to yield a monomer that can undergo free-radical polymerization. Alternatively, it could be used in condensation polymerizations to form polyesters or polyurethanes.

Polymers containing dioxolane units in their structure are of interest due to their potential biodegradability and unique chemical properties. rsc.org The acetal (B89532) linkage in the dioxolane ring can be susceptible to hydrolysis under acidic conditions, which could be a desirable feature for creating degradable polymers. Research on the ring-opening polymerization of other dioxolane-containing monomers, such as 1,3-dioxolane itself, has led to the development of chemically recyclable polymers with excellent mechanical properties. escholarship.org The incorporation of the 2-methyl-2-ethanol substituent could introduce hydrophilicity and a site for further functionalization of the resulting polymer.

The following table outlines potential polymerization strategies for monomers derived from this compound:

| Polymerization Type | Required Monomer Modification | Potential Polymer Class |

| Free-Radical Polymerization | Acrylation or Methacrylation of the hydroxyl group | Polyacrylates or Polymethacrylates |

| Condensation Polymerization | Direct use with dicarboxylic acids or diisocyanates | Polyesters or Polyurethanes |

| Ring-Opening Polymerization | (Hypothetical) | Polyacetals |

Polymers containing dioxolane functionalities are being explored for various biomedical applications, and by extension, polymers derived from this compound could be relevant in this field. The potential for controlled degradation of the dioxolane ring makes these materials candidates for applications where transient material presence is required.

In drug delivery , biodegradable polymers are used to encapsulate therapeutic agents and release them in a controlled manner. tdl.orgnih.govmdpi.comjchemrev.com The hydrolysis of the acetal linkages in a dioxolane-containing polymer could be triggered by the acidic environment of certain tissues or cellular compartments, leading to the release of the encapsulated drug. Functional polymers, including those with hydroxyl groups, are of particular interest for creating sophisticated drug delivery systems. researchgate.net

In tissue engineering , biodegradable scaffolds are used to support cell growth and tissue regeneration. nih.govmdpi.comnih.gov Hydrogels, which are cross-linked polymer networks with high water content, are a prominent class of materials used for this purpose. mdpi.commdpi.com The hydroxyl group of this compound could be used to form cross-links in a hydrogel network. The biodegradability of the dioxolane-containing backbone would allow the scaffold to degrade as new tissue is formed. The design of functional biodegradable polymers is a key area of research in creating advanced biomaterials for these applications. rsc.orgmdpi.com

Other Specialized Synthetic Applications

Synthesis of Pharmaceutical Intermediates

This compound serves as a valuable building block and intermediate in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its utility stems from the presence of the 1,3-dioxolane ring, which acts as a protective group for a ketone functionality, and a reactive primary alcohol group. This structure allows for selective chemical transformations at other parts of a molecule without affecting the protected ketone.